2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride

Catalog No.
S13964209
CAS No.
M.F
C21H25ClN4O3
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-m...

Product Name

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride

IUPAC Name

ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H24N4O3.ClH/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3;/h6-12,22-23H,4-5,13H2,1-3H3;1H

InChI Key

MTKGFCWJXVWRIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC.Cl

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride is a complex organic compound with the molecular formula C21H24N4O3·HCl. This compound features a benzimidazole core, which is known for its diverse biological activities, and is further modified with an ethoxyiminomethyl group and an ethyl ester functional group. The presence of the hydrochloride indicates that it forms a salt, which can enhance its solubility and stability in various applications.

Typical of benzimidazoles and amines. These may include:

  • Nucleophilic substitution: The ethoxyiminomethyl group can undergo nucleophilic attack by stronger nucleophiles.
  • Hydrolysis: The ethyl ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.
  • Acid-base reactions: The hydrochloride form allows for protonation and deprotonation reactions, making it useful in various pH-dependent processes.

Benzimidazole derivatives are known for their broad range of biological activities, including:

  • Antimicrobial properties: Compounds in this class have shown efficacy against bacteria and fungi.
  • Anticancer effects: Some benzimidazole derivatives exhibit cytotoxicity against cancer cell lines.
  • Antiviral activity: Certain modifications can enhance antiviral properties, making them potential candidates for drug development.

The specific biological activity of 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride requires further investigation through in vitro and in vivo studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives.
  • Introduction of the ethoxyiminomethyl group: This may involve reacting an amine with an appropriate aldehyde or imine precursor.
  • Esterification: The carboxylic acid component is converted to its ethyl ester using ethanol and an acid catalyst.
  • Salt formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Each step must be optimized for yield and purity, often requiring careful control of reaction conditions.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its possible antimicrobial and anticancer properties.
  • Agriculture: Potential use as a fungicide or pesticide, given the biological activity of benzimidazole derivatives.
  • Research: Useful as a biochemical probe to study biological pathways involving amine and benzimidazole interactions.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of focus include:

  • Protein binding studies: To determine how well the compound binds to target proteins, which is essential for its efficacy as a drug.
  • Metabolic studies: Understanding how the compound is metabolized in living organisms can provide insights into its pharmacokinetics and potential toxicity.
  • Synergistic effects: Investigating whether this compound enhances or diminishes the effects of other drugs could lead to combination therapies.

Similar Compounds

Several compounds share structural similarities with 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride. These include:

  • Dabigatran etexilate - An oral anticoagulant that also features a benzimidazole structure.
  • Omeprazole - A proton pump inhibitor with a benzimidazole core, used to treat gastrointestinal disorders.
  • Albendazole - An antiparasitic medication that contains a benzimidazole ring, effective against various parasitic infections.

Comparison with Similar Compounds

Compound NameStructure TypePrimary UseUnique Features
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester HydrochlorideBenzimidazole derivativePotential drug candidateEthoxyiminomethyl modification enhances solubility
Dabigatran etexilateBenzimidazoleAnticoagulantDirect thrombin inhibitor
OmeprazoleBenzimidazoleProton pump inhibitorSulfoxide group enhances acid inhibition
AlbendazoleBenzimidazoleAntiparasiticBroad-spectrum activity against helminths

This comparison highlights the unique structural modifications present in 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride, which may confer distinct biological activities compared to other similar compounds. Further research will be necessary to fully elucidate its potential applications and mechanisms of action.

One-Pot Synthesis Approaches for Complex Benzimidazole Scaffolds

One-pot synthetic strategies have revolutionized the preparation of benzimidazole derivatives by minimizing purification steps and improving atom economy. A notable example involves the use of engineered MgO supported on dendritic fibrous nano-silica (MgO@DFNS) as a heterogeneous catalyst for condensing o-phenylenediamine with aldehydes under ambient conditions. This method achieves yields exceeding 90% within 30 minutes, attributed to the high surface area and active sites of MgO@DFNS. Similarly, solvent-free one-pot synthesis via mechanical grinding of o-phenylenediamine with carboxylic acids or aldehydes at 140°C produces benzimidazoles with unsurpassed atom economy and yields up to 95%. These approaches eliminate toxic solvents and reduce energy consumption, aligning with green chemistry principles.

For the target compound, a hypothetical one-pot pathway could involve sequential imine formation, cyclization, and esterification. The MgO@DFNS system’s adaptability to diverse aldehydes suggests compatibility with the ethoxyiminomethyl and ethyl ester functionalities in the molecule.

Microwave-Assisted Condensation Techniques for Improved Yield and Efficiency

Microwave irradiation significantly accelerates benzimidazole formation while enhancing yields. For instance, reactions between o-phenylenediamine derivatives and DMF under microwave irradiation with butanoic acid as a promoter yield 1H-benzimidazoles in 85–95% yields within 10–15 minutes. This method reduces side reactions and improves selectivity compared to conventional heating. Similarly, microwave-assisted synthesis of benzimidazole esters from iminoester hydrochlorides achieves 80–90% yields in under 20 minutes.

Applying these techniques to the target compound’s synthesis could streamline the condensation of o-phenylenediamine with ethyl glyoxylate (to form the carboxylic acid ethyl ester moiety) and subsequent functionalization with 4-(ethoxyiminomethyl)aniline. The rapid heating and uniform energy distribution of microwaves may mitigate thermal decomposition risks for sensitive intermediates.

HBTU-Promoted Carboxylic Acid Conversion Methodologies

The use of highly efficient benzotriazole uranium hexafluorophosphate (HBTU) as a coupling agent enables direct conversion of carboxylic acids to benzimidazoles. This method converts indole-carboxylic acids, alkyl carboxylic acids, and N-protected α-amino acids into corresponding benzimidazoles in 80–99% yields under mild conditions. The reaction proceeds via activation of the carboxylic acid to form an acyloxyphosphonium intermediate, followed by cyclization with o-phenylenediamine.

For the target molecule, HBTU could facilitate the esterification of 1-methyl-1H-benzimidazole-5-carboxylic acid with ethanol, followed by coupling with 4-(ethoxyiminomethyl)aniline. This approach avoids harsh acidic conditions, preserving the ethoxyimine group’s integrity.

Comparative Analysis of Solid-Supported vs. Homogeneous Catalytic Systems

Catalytic systems play a pivotal role in optimizing benzimidazole synthesis. Solid-supported catalysts like MgO@DFNS offer advantages such as recyclability (up to six cycles without activity loss) and ease of separation. In contrast, homogeneous systems like HBTU provide higher reactivity but require stoichiometric reagents.

ParameterSolid-Supported (MgO@DFNS)Homogeneous (HBTU)
Yield90–95%80–99%
Reaction Time30 minutes1–2 hours
Catalyst RecoveryYes (6 cycles)No
Environmental ImpactLow (solvent-free)Moderate (DMF solvent)

For the target compound, a hybrid approach may be optimal: using MgO@DFNS for initial cyclization and HBTU for esterification, balancing efficiency and sustainability.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

416.1615184 g/mol

Monoisotopic Mass

416.1615184 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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